Ganoderitriol M
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Overview
Description
Ganoderitriol M is a lanostanoid triterpene isolated from the fruiting bodies of the fungus Ganoderma lucidum . This compound is known for its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganoderitriol M is typically isolated from the fruiting bodies of Ganoderma lucidum through a series of extraction and purification steps. The process involves:
Extraction: The dried fruiting bodies are extracted using solvents such as ethyl acetate.
Fractionation: The crude extract is then fractionated using chloroform to obtain total triterpenoids.
Purification: The triterpenoids are further purified using column chromatography and preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ganoderitriol M undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at the ketone functional group.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
Ganoderitriol M has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of lanostanoid triterpenes.
Biology: Research has shown its potential in modulating cell cycle progression and cell proliferation.
Medicine: This compound exhibits anti-tumor, anti-inflammatory, and cholesterol-lowering properties
Industry: It is used in the development of health supplements and pharmaceutical formulations.
Mechanism of Action
Ganoderitriol M exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: It modulates cell cycle progression and inhibits cancer cell proliferation.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines.
Cholesterol-lowering: It lowers cholesterol levels by modulating lipid metabolism pathways.
Comparison with Similar Compounds
Ganoderitriol M is unique among lanostanoid triterpenes due to its specific hydroxylation pattern at C-24 and C-25 . Similar compounds include:
Ganoderic Acid ε: Another triterpene isolated from Ganoderma lucidum with different functional groups.
Ganoderiol D: A related compound with similar structural features but different biological activities.
Lucidumol A: Another lanostanoid triterpene with distinct hydroxylation patterns.
This compound stands out due to its unique structure and diverse biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22-24,32-34H,9-17H2,1-8H3/t18-,19-,22+,23+,24+,28-,29-,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFKNZQPAWPQL-YFFZAEHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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